REACTION_CXSMILES
|
[Br:1][C:2]1[C:11]([O:12][CH2:13][CH3:14])=[N:10][C:9](N)=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.N([O-])=O.[Na+].C([O-])(O)=O.[Na+].[FH:25].N1C=CC=CC=1>>[Br:1][C:2]1[C:11]([O:12][CH2:13][CH3:14])=[N:10][C:9]([F:25])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2,3.4,5.6|
|
Name
|
5-bromo-6-ethoxy-1,7-naphthyridin-8-amine
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC=NC2=C(N=C1OCC)N
|
Name
|
|
Quantity
|
0.154 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
F.N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was slowly warmed to room temperature over a period of 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC=NC2=C(N=C1OCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.59 mmol | |
AMOUNT: MASS | 430 mg | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |